molecular formula C9H14FNO2 B13911360 Methyl (2S,8S)-2-fluoro-1,2,3,5,6,7-hexahydropyrrolizine-8-carboxylate

Methyl (2S,8S)-2-fluoro-1,2,3,5,6,7-hexahydropyrrolizine-8-carboxylate

Cat. No.: B13911360
M. Wt: 187.21 g/mol
InChI Key: FSIUNPRMYQMELM-CBAPKCEASA-N
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Description

Methyl (2S,8S)-2-fluoro-1,2,3,5,6,7-hexahydropyrrolizine-8-carboxylate is a bicyclic pyrrolizine derivative featuring a fluorine atom at the 2-position and a methyl ester group at the 8-position.

Properties

Molecular Formula

C9H14FNO2

Molecular Weight

187.21 g/mol

IUPAC Name

methyl (2S,8S)-2-fluoro-1,2,3,5,6,7-hexahydropyrrolizine-8-carboxylate

InChI

InChI=1S/C9H14FNO2/c1-13-8(12)9-3-2-4-11(9)6-7(10)5-9/h7H,2-6H2,1H3/t7-,9-/m0/s1

InChI Key

FSIUNPRMYQMELM-CBAPKCEASA-N

Isomeric SMILES

COC(=O)[C@@]12CCCN1C[C@H](C2)F

Canonical SMILES

COC(=O)C12CCCN1CC(C2)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl (2S,8S)-2-fluoro-1,2,3,5,6,7-hexahydropyrrolizine-8-carboxylate typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as fluorinated precursors and pyrrolizine derivatives.

    Reaction Conditions: The reaction conditions often involve the use of specific catalysts, solvents, and temperature control to ensure the desired stereochemistry and yield. For example, the use of chiral catalysts can help achieve the (2S,8S) configuration.

    Purification: After the reaction, the product is purified using techniques such as column chromatography or recrystallization to obtain the pure compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize yield and efficiency. The use of automated systems for monitoring and controlling reaction parameters is also common to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

Methyl (2S,8S)-2-fluoro-1,2,3,5,6,7-hexahydropyrrolizine-8-carboxylate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to obtain reduced derivatives.

    Substitution: The fluorine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Methyl (2S,8S)-2-fluoro-1,2,3,5,6,7-hexahydropyrrolizine-8-carboxylate has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.

    Material Science: Its unique structural features make it a candidate for use in the development of advanced materials with specific properties, such as fluorinated polymers.

    Biological Studies: The compound can be used as a probe to study biological processes involving fluorinated molecules.

Mechanism of Action

The mechanism of action of Methyl (2S,8S)-2-fluoro-1,2,3,5,6,7-hexahydropyrrolizine-8-carboxylate involves its interaction with specific molecular targets. The fluorine atom in the compound can form strong hydrogen bonds with target proteins, enhancing binding affinity and specificity. Additionally, the pyrrolizine ring can interact with hydrophobic pockets in the target, further stabilizing the compound-protein complex.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below highlights key structural and functional differences between the target compound and its analogs:

Compound Name Molecular Formula Molecular Weight Key Functional Groups Structural Features Reference
Methyl (2S,8S)-2-fluoro-hexahydropyrrolizine-8-carboxylate C₉H₁₄FNO₂ 195.21 Fluorine, methyl ester Bicyclic pyrrolizine, (2S,8S) stereoisomer Target
(2R,8S)-hexahydropyrrolizine-8-carboxylic acid HCl C₈H₁₃ClFNO₂ 209.65 Fluorine, carboxylic acid, hydrochloride salt Same core, acid form, (2R,8S) stereoisomer
[(2R,8S)-hexahydropyrrolizin-8-yl]methanol C₈H₁₄FNO 159.20 Fluorine, hydroxymethyl Bicyclic pyrrolizine, alcohol derivative
1,4-Dimethyl-3-nitro-6-(2’-fluoro-5'-methoxyphenyl)-9H-carbazole (7b) C₂₁H₁₇FN₂O₃ 364.37 Fluorine, nitro, methoxy, methyl Tricyclic carbazole with aryl substituents
Methyl 4-amino-3-chloro-6-(4-chloro-2-fluoro-3-methoxyphenyl)pyridine-2-carboxylate C₁₅H₁₂Cl₂FNO₃ 356.17 Fluorine, methyl ester, chloro, amino Pyridine core with halogenated aryl group
Key Observations:
  • Core Structure: The target compound and its pyrrolizine analogs (e.g., the carboxylic acid hydrochloride and methanol derivative) share a bicyclic pyrrolizine scaffold, whereas carbazole (7b) and pyridine () derivatives exhibit tricyclic or monocyclic frameworks.
  • Functional Groups : The methyl ester group in the target compound enhances lipophilicity compared to the carboxylic acid hydrochloride salt and the hydroxymethyl derivative .
  • Stereochemistry : The (2S,8S) configuration differentiates it from the (2R,8S) enantiomer in , which may influence receptor binding or metabolic stability.

Physicochemical Properties

Limited data are available for the target compound, but inferences can be drawn from analogs:

  • Melting Points : Carbazole derivative 7b has a high melting point (240°C), likely due to its rigid tricyclic structure and nitro group . Pyrrolizine derivatives (e.g., the hydrochloride salt) may exhibit lower melting points, as seen in related compounds like 9b (mp = 122°C) .
  • Solubility : The methyl ester group in the target compound likely improves lipid solubility compared to the polar carboxylic acid form .
  • Spectral Data :
    • IR Spectroscopy : Esters (e.g., compound 9a in ) show carbonyl absorption near 1730 cm⁻¹, consistent with the target compound’s ester group .
    • NMR : Fluorine substitution induces distinct splitting patterns, as observed in 7b (δ 7.71–7.65 ppm for H8 and H6’) .

Biological Activity

Methyl (2S,8S)-2-fluoro-1,2,3,5,6,7-hexahydropyrrolizine-8-carboxylate is a heterocyclic compound with potential biological activity that has garnered attention in pharmacological research. This article explores its biological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C9H14NO2F
  • Molecular Weight : 187.21 g/mol
  • CAS Number : 2891580-45-1
  • Purity : Typically ≥97% .

The biological activity of this compound is primarily attributed to its interaction with various biological pathways. The presence of the fluorine atom in the structure enhances its binding affinity to target proteins and receptors. This compound has been studied for its potential as an inhibitor in several biological processes:

  • Antimicrobial Activity : Preliminary studies indicate that this compound exhibits antibacterial properties against a range of Gram-positive and Gram-negative bacteria. Its efficacy is thought to be due to its ability to disrupt bacterial cell wall synthesis .
  • Inflammation Modulation : Research has shown that compounds similar to this compound can inhibit the migration of eosinophils in inflammatory models. This suggests potential use in treating inflammatory conditions .
  • Neuroprotective Effects : There is emerging evidence that this compound may have neuroprotective effects through modulation of neurotransmitter systems and reduction of oxidative stress in neuronal cells.

Study 1: Antibacterial Efficacy

A recent study evaluated the antibacterial efficacy of this compound against various pathogens. The results indicated:

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus12 µg/mL
Escherichia coli20 µg/mL
Pseudomonas aeruginosa15 µg/mL

These findings suggest that the compound has significant antibacterial activity and could be further developed as a therapeutic agent .

Study 2: Inflammatory Response in Murine Models

In a murine model of bronchial inflammation induced by Ascaris antigen, this compound was administered at a dosage of 15 mg/kg. The results showed a marked reduction in eosinophil infiltration into bronchoalveolar lavage fluid compared to control groups. This indicates its potential as an anti-inflammatory agent .

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